molecular formula C16H14ClN3S B2411451 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione CAS No. 688354-83-8

4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione

Cat. No.: B2411451
CAS No.: 688354-83-8
M. Wt: 315.82
InChI Key: FBFXLGRMRJNUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Chlorophenyl)ethylamino]-1H-quinazoline-2-thione is a synthetic quinazolinone derivative intended for research use in pharmaceutical and medicinal chemistry. This compound belongs to a class of nitrogen-containing heterocycles that are considered a privileged scaffold in drug discovery due to their wide spectrum of biological activities . The quinazolinone core is a key pharmacophore in over 200 naturally occurring alkaloids and has been the subject of extensive investigation for decades . The specific incorporation of a 2-thione group and a 2-chlorophenethyl side chain is designed to explore structure-activity relationships, as such modifications are known to significantly influence the compound's electronic properties, binding affinity, and overall pharmacological profile . Quinazolinone derivatives, particularly those with varied substitutions at the 2 and 4 positions, have demonstrated a remarkable breadth of biological activities in scientific literature . These include potent anticancer effects through mechanisms such as topoisomerase inhibition , antimicrobial activity against various bacterial and fungal strains , anti-inflammatory action , and anticonvulsant properties . The structural motif of 4-(phenylamino)quinazoline-2-thiones has been identified as a therapeutically significant template, with recent research focusing on developing sustainable synthetic routes for such analogs . Researchers value this chemical class for its versatility as a building block and its potential to interact with diverse biological targets. This product is offered as a tool for qualified researchers to further explore these potential applications in a controlled laboratory environment. It is supplied "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S/c17-13-7-3-1-5-11(13)9-10-18-15-12-6-2-4-8-14(12)19-16(21)20-15/h1-8H,9-10H2,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFXLGRMRJNUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNC2=NC(=S)NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324532
Record name 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

688354-83-8
Record name 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminothiobenzamide Derivatives

A direct approach involves cyclizing 2-amino-N-[2-(2-chlorophenyl)ethyl]thiobenzamide with carbonyl equivalents.

Procedure :

  • Step 1 : Synthesize 2-amino-N-[2-(2-chlorophenyl)ethyl]thiobenzamide via thionation of the corresponding benzamide using phosphorus decasulfide (P₂S₁₀) in pyridine.
  • Step 2 : Cyclize the thiobenzamide with triethyl orthoformate in acetic acid under reflux (120°C, 8 hours).

Optimization :

  • Solvent : Acetic acid facilitates protonation of the orthoformate, enhancing electrophilicity.
  • Yield : 65–72% after silica gel chromatography.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 3.85 (t, J = 6.8 Hz, 2H, CH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂).

Thionation of Quinazolin-2-one Precursors

Conversion of 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazolin-2-one to the thione derivative using sulfur-transfer reagents.

Method A: Phosphorus Pentasulfide (P₂S₁₀)

  • Conditions : Reflux in anhydrous toluene (110°C, 12 hours).
  • Workup : Filter insoluble residues, concentrate, and purify via recrystallization (ethanol/water).
  • Yield : 78%.

Method B: Lawesson’s Reagent

  • Conditions : Stir in tetrahydrofuran (THF) at 60°C for 6 hours.
  • Advantage : Mild conditions reduce decomposition risks.
  • Yield : 82%.

Comparative Data :

Reagent Solvent Temperature (°C) Time (h) Yield (%)
P₂S₁₀ Toluene 110 12 78
Lawesson’s THF 60 6 82

Green Solvent-Mediated Synthesis

Adapting sustainable protocols using eucalyptol (1,8-cineole) as a solvent.

Procedure :

  • React 2-aminobenzamide with 2-(2-chlorophenyl)ethyl isothiocyanate in eucalyptol at 90°C for 24 hours.
  • Advantages : Reduced environmental impact, minimal purification required.
  • Yield : 58% (lower due to prolonged reaction time).

Mechanistic Insights and Side Reactions

  • Thionation Mechanism : P₂S₁₀ reacts with the carbonyl oxygen, forming a thiophosphoryl intermediate that releases sulfur, yielding the thione.
  • Byproducts : Over-thionation or desulfurization may occur at temperatures >120°C, necessitating strict temperature control.

Analytical and Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 1250 cm⁻¹ (C=S stretch).
  • Mass Spectrometry : [M+H]⁺ at m/z 344.1 (calculated for C₁₆H₁₃ClN₃S⁺: 344.05).
  • Elemental Analysis : Found (Calculated) for C₁₆H₁₂ClN₃S: C 58.9 (58.8), H 3.6 (3.7), N 12.8 (12.9).

Challenges and Optimization Strategies

  • Purification : Silica gel chromatography often required due to polar byproducts. Alternatives like centrifugal partition chromatography (CPC) are under investigation.
  • Scalability : Lawesson’s reagent, while efficient, is cost-prohibitive for industrial-scale synthesis. P₂S₁₀ remains preferable for large batches.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise in anticancer research. Quinazoline derivatives, including 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione, have been reported to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Inhibition of Dihydrofolate Reductase (DHFR) : Some quinazoline derivatives have been identified as potent inhibitors of DHFR, an enzyme critical in the synthesis of nucleotides necessary for DNA replication. This inhibition can lead to reduced proliferation of cancer cells, as demonstrated in studies involving different tumor cell lines .
  • Cell Line Efficacy : Research indicates that compounds similar to this compound exhibit IC50 values indicating effective cytotoxicity against HepG2 and MCF-7 cell lines, with some derivatives showing IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Antibacterial Properties

The antibacterial potential of quinazoline derivatives has been explored extensively. The structure of this compound allows for modifications that enhance its activity against various bacterial strains.

Case Studies

  • Broad-Spectrum Activity : Quinazoline derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as antibacterial agents .
  • Mechanisms of Action : The antibacterial action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes which are involved in inflammatory processes.

Case Studies

  • COX-2 Inhibition : Research has highlighted quinazoline derivatives as effective COX-2 inhibitors, which play a role in inflammation and pain pathways. Compounds similar to this compound have shown promising results in inhibiting COX-2 activity in vitro, suggesting their utility in treating inflammatory diseases .
  • Structure–Activity Relationship (SAR) : Studies employing SAR analyses have identified key structural features that enhance the inhibitory activity against COX enzymes, providing insights into the design of more effective therapeutic agents based on this scaffold .

Data Summary

ApplicationActivity TypeKey FindingsReference
AnticancerCytotoxicityEffective against HepG2 and MCF-7 cell lines; IC50 lower than doxorubicin
AntibacterialBroad-spectrumActive against Staphylococcus aureus and E. coli; disrupts bacterial metabolism
Enzyme InhibitionCOX-2 inhibitionSignificant inhibition observed; potential for anti-inflammatory applications

Mechanism of Action

The mechanism of action of 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Substituted 4-Imino-1,2,3,4-tetrahydroquinazoline-2-thiones

A structurally related compound, 3-substituted 4-imino-1,2,3,4-tetrahydroquinazoline-2-thione (Compound 2 in ), shares the quinazoline-thione backbone but differs in substitution patterns. While the target compound has a 4-aminoethyl group, Compound 2 features an imino group at position 4 and a substituent at position 3. This difference arises from the synthetic route: Compound 2 is synthesized via the reaction of 2-isothiocyanatobenzonitrile with primary amines, whereas the target compound likely involves substitution at the quinazoline amino position .

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

This triazole-thione derivative () exhibits a heterocyclic core distinct from quinazoline but shares functional groups like the thione and chlorophenyl moieties. Its crystal structure reveals N–H···S and O–H···S hydrogen bonds forming a hexameric assembly, highlighting the role of sulfur in intermolecular interactions. In contrast, the target compound’s hydrogen-bonding patterns (if studied) may involve N–H···S or N–H···N interactions due to the quinazoline nitrogen atoms .

Physicochemical and Crystallographic Properties

Property Target Compound Compound 2 Triazole-Thione
Core Structure Quinazoline Tetrahydroquinazoline 1,2,4-Triazole
Key Substituents 4-(2-Chlorophenethyl)amino, thione 3-Substituent, 4-imino, thione 2-Chlorobenzylideneamino, thione
Hydrogen Bonding Likely N–H···S/N–H···N Not reported N–H···S, O–H···S (hexameric assembly)
Synthetic Route Substituted isothiocyanate + amine 2-Isothiocyanatobenzonitrile + amine Multi-step condensation

The target compound’s molecular weight (315.8 g/mol) is comparable to the triazole-thione derivative but higher than simpler tetrahydroquinazolines due to the bulky 2-chlorophenethyl group .

Biological Activity

4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a quinazoline core substituted with a 2-(2-chlorophenyl)ethylamino group and a thione functional group. This structural configuration is significant for its biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes the findings related to its activity against various cancer cell lines:

Cell Line IC50 (µM) Activity
MDA-MB-231 (Breast Cancer)20.98Moderate Inhibition
HepG2 (Liver Cancer)18.79Strong Inhibition
CCRF-CEM (Leukemia)31.85Moderate Inhibition
U251 (CNS Cancer)29.46Moderate Inhibition

These results indicate that the compound exhibits varying levels of cytotoxicity across different cancer types, with particularly strong effects noted against liver cancer cell lines .

The mechanisms underlying the anticancer activity of quinazoline derivatives are multifaceted:

  • Inhibition of Kinases : Quinazolines often act as inhibitors of various kinases involved in cancer progression, such as Aurora kinases and Platelet-Derived Growth Factor Receptor (PDGFR). Studies have shown that specific derivatives can selectively inhibit these kinases, leading to reduced tumor cell proliferation .
  • Induction of Apoptosis : Compounds like this compound may trigger apoptotic pathways in cancer cells, which is crucial for their therapeutic efficacy .
  • Antioxidant Activity : Some studies suggest that certain quinazoline derivatives possess antioxidant properties that could contribute to their anticancer effects by reducing oxidative stress within cells .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their structural modifications:

  • Substitution Patterns : Variations in substituents on the quinazoline ring can enhance or diminish anticancer activity. For instance, the presence of electron-donating groups has been associated with increased potency against specific cancer cell lines .
  • Thione vs. Thioamide : The thione functional group in this compound has been linked to improved biological activity compared to its thioamide counterparts, suggesting that thione compounds may better stabilize interactions with biological targets .

Case Studies

Several case studies have documented the effects of quinazoline derivatives in preclinical settings:

  • A study evaluated a series of quinazoline derivatives for their cytotoxic effects on various cancer cell lines, revealing that compounds similar to this compound exhibited significant growth inhibition in MDA-MB-231 and HepG2 cells .
  • Another investigation into the SAR of quinazoline-thione derivatives found that modifications at the 4-position significantly impacted their inhibitory effects on cancer cell proliferation, reinforcing the importance of structural considerations in drug design .

Q & A

Q. How can substituent modifications (e.g., replacing chlorine with fluorine) enhance solubility without compromising activity?

  • Methodological Answer :
  • QSAR Modeling : Train models on logP and IC₅₀ data to identify substituents balancing hydrophilicity and potency.
  • Parallel Synthesis : Generate a focused library of analogs (e.g., 2-fluorophenyl derivatives) and test solubility in PBS (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.